molecular formula C11H15NO B15324401 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol

2-(Pyridin-3-ylmethyl)cyclopentan-1-ol

Cat. No.: B15324401
M. Wt: 177.24 g/mol
InChI Key: JXNRMWYJXQDKNM-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)cyclopentan-1-ol is a chiral cyclopentanol derivative with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol. This compound features a pyridine ring linked to a cyclopentanol group via a methylene bridge, a structural motif common in medicinal chemistry . The polar hydroxyl group and the nitrogen atom in the pyridine ring contribute to its potential as a versatile building block in organic synthesis and drug discovery . Researchers value this compound for the development of new ligands and pharmacologically active molecules, as similar structural frameworks are known to interact with biological targets . The stereochemistry of the cyclopentane ring can be critical for its biological activity, making it a candidate for asymmetric synthesis studies . This product is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Certificate of Analysis for specific batch information regarding identity, purity, and safety data.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H15NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10-11,13H,1,4-5,7H2

InChI Key

JXNRMWYJXQDKNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with pyridin-3-ylmethanol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis methods. These methods are designed to produce the compound in large quantities while maintaining high purity and consistency. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce different alcohol derivatives .

Scientific Research Applications

2-(Pyridin-3-ylmethyl)cyclopentan-1-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol with two structurally related compounds:

Compound Core Structure Substituent Key Properties Applications
This compound Cyclopentanol Pyridin-3-ylmethyl Polar due to hydroxyl and pyridine groups; potential metal coordination sites Hypothesized: Catalysis, drug intermediates
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Cyclopentanol 1-Aminobutan-2-yl Basic amine group; enhanced solubility in acidic media Pharmaceuticals, agrochemicals, material science
3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol Cyclopentenol derivative Branched alkyl and cyclic groups Lipophilic; used in fragrances Perfumery (IFRA-regulated)

Reactivity and Stability

  • Pyridine vs.
  • Hydroxyl Group Effects: The cyclopentanol core in both compounds contributes to hydrogen bonding, but steric hindrance from the pyridinylmethyl group may reduce accessibility compared to the less bulky aminobutyl substituent.

Biological Activity

Overview

2-(Pyridin-3-ylmethyl)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC12H15NO
Molecular Weight201.25 g/mol
IUPAC NameThis compound
Canonical SMILESC1CC(C(C1)C2=CN=CC=C2)O

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Neuroprotective Effects

Emerging evidence highlights the neuroprotective effects of this compound. It has been shown to reduce oxidative stress in neuronal cells and enhance neurogenesis in animal models. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus , indicating strong antimicrobial potential.
  • Cancer Cell Proliferation Inhibition : In a recent study, the effects of this compound on MCF-7 cells were assessed. The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours, suggesting significant anticancer activity .
  • Neuroprotection in Animal Models : An animal study investigated the effects of this compound on cognitive function in a model of induced oxidative stress. Treatment with 10 mg/kg body weight resulted in improved memory performance and reduced levels of oxidative markers in brain tissues .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : For its antimicrobial properties, the compound interacts with and disrupts bacterial membranes.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
  • Antioxidant Activity : The neuroprotective effects are likely due to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells.

Q & A

Q. What are the common synthetic routes for 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclopentanone derivatives react with pyridinylmethylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the secondary alcohol. Temperature (40–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (5–10 wt%) critically affect regioselectivity and yield. Impurities often arise from over-reduction of the pyridine ring, requiring careful monitoring via TLC or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions on the cyclopentanol and pyridine rings. Coupling constants (e.g., J=57HzJ = 5-7 \, \text{Hz}) help assign stereochemistry.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]+^+ at m/z 206.12) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous stereochemical assignment, using SHELX software for refinement .

Q. What solvents and catalysts optimize the purification of this compound?

  • Methodological Answer :
  • Recrystallization : Ethyl acetate/hexane mixtures (3:7 v/v) are effective due to the compound’s moderate polarity.
  • Chromatography : Silica gel chromatography with gradient elution (DCM:MeOH 95:5 to 90:10) resolves polar byproducts.
  • Catalysts : Lewis acids like ZnCl2_2 may suppress epimerization during purification .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure this compound be addressed?

  • Methodological Answer :
  • Chiral HPLC : Use CHIRALPAK IC-3 columns with hexane/isopropanol (98:2) to separate enantiomers. Retention time differences (>2 min) indicate successful resolution .
  • Asymmetric Catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective reducing agents (e.g., CBS catalyst) control stereochemistry at the cyclopentanol hydroxyl group .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict nucleophilic attack sites on the pyridine ring. Fukui indices identify electrophilic centers prone to substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF, which stabilize charged intermediates .

Q. How do researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Combine 1^1H-15^{15}N HMBC NMR to detect nitrogen-proton coupling, clarifying pyridine substitution patterns.
  • Isotopic Labeling : Introduce 13^{13}C at the cyclopentanol position to track metabolic or degradation pathways via LC-MS/MS .

Q. What strategies mitigate oxidation or decomposition during long-term storage of this compound?

  • Methodological Answer :
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated oxidation.
  • Storage Conditions : Store at −20°C under argon in amber vials to prevent photodegradation. Regular NMR checks (every 6 months) ensure integrity .

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